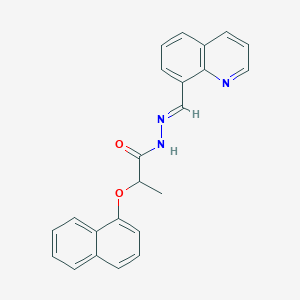![molecular formula C15H15N3OS2 B5710117 4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol](/img/structure/B5710117.png)
4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential applications in cancer treatment. It was first synthesized in the 1990s and has since been the subject of numerous scientific investigations.
Wirkmechanismus
The exact mechanism of action of 4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol is not fully understood. However, it is believed to work by activating the STING (Stimulator of Interferon Genes) pathway, which leads to the production of cytokines and the activation of immune cells such as T cells and natural killer cells. This immune response can lead to the destruction of cancer cells.
Biochemical and Physiological Effects:
4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol has been shown to have a number of biochemical and physiological effects. It can induce the production of cytokines such as interferon-alpha and tumor necrosis factor-alpha. It can also increase the expression of genes involved in immune responses. In addition, 4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol has been shown to have anti-angiogenic effects, meaning it can inhibit the formation of new blood vessels that are necessary for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol is that it has shown promising results in preclinical studies, indicating its potential as a cancer treatment. However, there are also limitations to its use in lab experiments. 4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol has poor solubility in water, which can make it difficult to administer in certain experimental settings. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments that accurately measure its effects.
Zukünftige Richtungen
There are several future directions for research on 4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol. One area of interest is in combination therapies, where 4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol is used in conjunction with other cancer treatments to enhance their effectiveness. Another direction is in the development of new formulations of 4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol that improve its solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of 4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol and how it can be optimized for use in cancer treatment.
Synthesemethoden
4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the formation of the bi-thiazole ring system followed by the introduction of the phenol and amine functional groups. The final product is obtained after purification and isolation.
Wissenschaftliche Forschungsanwendungen
4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol has been shown to have anti-cancer properties in preclinical studies. It works by activating the immune system and inducing the production of cytokines, which are important signaling molecules involved in immune responses. 4-[(2',4'-dimethyl-4,5'-bi-1,3-thiazol-2-yl)amino]-3-methylphenol has been investigated in various cancer types, including melanoma, lung cancer, and breast cancer.
Eigenschaften
IUPAC Name |
4-[[4-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]-3-methylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c1-8-6-11(19)4-5-12(8)17-15-18-13(7-20-15)14-9(2)16-10(3)21-14/h4-7,19H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFFBJRAVSNRGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC2=NC(=CS2)C3=C(N=C(S3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47203388 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(2',4'-Dimethyl-[4,5']bithiazolyl-2-ylamino)-3-methyl-phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-tert-butylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5710034.png)




![1-methyl-5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5710067.png)


![N'-{[(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5710085.png)


![N-[2-(acetylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5710136.png)

![2-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5710139.png)